1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride
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Overview
Description
1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of an ethanamine group attached to the benzimidazole ring, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with ethylamine under specific conditions. The reaction is typically carried out in the presence of a catalyst such as CuCl and TMEDA in DMSO at elevated temperatures (around 120°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as LmPTR1, by binding to their active sites and reducing their catalytic activity . This inhibition can lead to the disruption of essential biological processes in target organisms, contributing to its antimicrobial and antiparasitic effects.
Comparison with Similar Compounds
1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:
1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride: This compound has a similar structure but with a methyl group at the 5-position of the benzimidazole ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound has an aniline group attached to the benzimidazole ring, which gives it different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZHWYLBSWDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287275-10-7 |
Source
|
Record name | 1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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